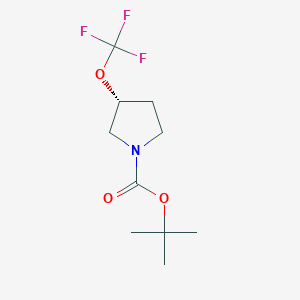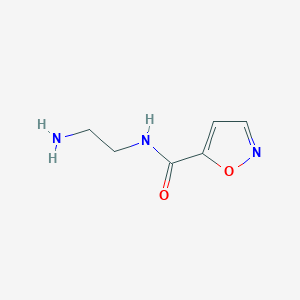
Prolylphenylalanyllysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Pro-Phe-Lys-OH is a synthetic peptide composed of three amino acids: proline, phenylalanine, and lysine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like H-Pro-Phe-Lys-OH are often studied for their biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Phe-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the First Amino Acid: The first amino acid, proline, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of H-Pro-Phe-Lys-OH may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.
化学反应分析
Types of Reactions
H-Pro-Phe-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, such as the lysine residue, which has a reactive amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine hydroxyl derivatives.
科学研究应用
H-Pro-Phe-Lys-OH has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The peptide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems or as a therapeutic agent itself.
Industry: The peptide can be used in the development of new materials or as a component in biochemical assays.
作用机制
The mechanism of action of H-Pro-Phe-Lys-OH depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various effects. For example, it could inhibit or activate specific pathways involved in cell growth or apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
H-Pro-Phe-Phe-OH: A similar peptide with phenylalanine replacing lysine.
H-Pro-Pro-Phe-OH: Another related peptide with proline replacing lysine.
Uniqueness
H-Pro-Phe-Lys-OH is unique due to the presence of lysine, which introduces a positively charged amino group. This can influence the peptide’s solubility, reactivity, and interactions with biological molecules, making it distinct from other similar peptides.
属性
分子式 |
C20H30N4O4 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
6-amino-2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H30N4O4/c21-11-5-4-9-16(20(27)28)23-19(26)17(13-14-7-2-1-3-8-14)24-18(25)15-10-6-12-22-15/h1-3,7-8,15-17,22H,4-6,9-13,21H2,(H,23,26)(H,24,25)(H,27,28) |
InChI 键 |
SWRNSCMUXRLHCR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)













